Lupane
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Overview
Description
Lupane is a pentacyclic triterpenoid, a class of chemical compounds composed of five interconnected rings. It is a naturally occurring compound found in various plants, including the bark of birch trees. This compound and its derivatives, such as lupeol, betulin, and betulinic acid, have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anti-HIV, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lupane can be synthesized through various methods, including both traditional organic synthesis and biocatalysis. One common approach involves the extraction of betulin from birch bark, followed by chemical modifications to produce this compound derivatives. The synthesis often includes steps such as oxidation, reduction, and esterification .
Industrial Production Methods
Industrial production of this compound and its derivatives typically involves large-scale extraction from natural sources, followed by purification and chemical modification. The use of biocatalysts, such as enzymes, has also been explored to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Lupane undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to betulinic acid.
Reduction: Reduction of this compound derivatives to produce different triterpenoids.
Substitution: Introduction of functional groups at specific positions on the this compound skeleton
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Major products formed from these reactions include betulinic acid, lupeol, and various this compound derivatives with enhanced biological activities .
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of complex molecules.
Biology: Studied for their role in cell signaling and metabolic pathways.
Medicine: Investigated for their anti-inflammatory, anti-HIV, and antitumor properties. .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of lupane compounds involves multiple molecular targets and pathways. For instance, betulinic acid induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. Lupeol, another this compound derivative, modulates various signaling pathways, including the phosphatidylinositol-3-kinase (PI3-K)/Akt and Wnt/β-catenin pathways .
Comparison with Similar Compounds
Lupane is often compared with other pentacyclic triterpenoids, such as oleanane, ursane, and friedelane. While all these compounds share a similar core structure, this compound derivatives are unique due to their specific biological activities and molecular targets. For example, betulinic acid (a this compound derivative) has shown selective anticancer activity, which is not as prominent in oleanane or ursane derivatives .
List of Similar Compounds
Oleanane: Found in various plants and known for its anti-inflammatory properties.
Ursane: Commonly found in medicinal plants and studied for its hepatoprotective effects.
Friedelane: Less common but known for its unique structural features and biological activities.
This compound and its derivatives continue to be a focal point of research due to their promising therapeutic potential and diverse applications across multiple scientific disciplines.
Properties
Molecular Formula |
C30H52 |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |
InChI Key |
NKMDIWKRKQFYPH-LHOREHIYSA-N |
Isomeric SMILES |
CC(C)C1CC[C@]2(C1C3CCC4[C@]5(CCCC(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |
Synonyms |
lupane |
Origin of Product |
United States |
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